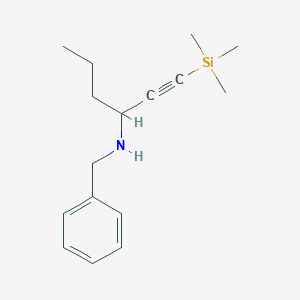
3,3'-Disulfanediylbis(5-benzyl-1H-1,2,4-triazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Disulfanediylbis(5-benzyl-1H-1,2,4-triazole) is a chemical compound characterized by the presence of two 1,2,4-triazole rings connected via a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis(5-benzyl-1H-1,2,4-triazole) typically involves the reaction of 5-amino-3-mercapto-1,2,4-triazole with hydrogen peroxide. The process is as follows :
Reactants: 5-amino-3-mercapto-1,2,4-triazole (2.32 g, 0.02 mol), hydrogen peroxide (30%, 5 mL), ethanol (20 mL), and water (10 mL).
Procedure: The hydrogen peroxide is added dropwise to the solution of 5-amino-3-mercapto-1,2,4-triazole in ethanol and water at room temperature.
Reaction Conditions: The reaction mixture is stirred for 2 hours.
Crystallization: The resulting colorless solution is filtered and left to crystallize for three days.
Yield: The yield of the product is approximately 95%.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Disulfanediylbis(5-benzyl-1H-1,2,4-triazole) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The triazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Substituted triazole derivatives.
Applications De Recherche Scientifique
3,3’-Disulfanediylbis(5-benzyl-1H-1,2,4-triazole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 3,3’-Disulfanediylbis(5-benzyl-1H-1,2,4-triazole) involves its interaction with molecular targets through its triazole rings and disulfide bond. The triazole rings can bind to various enzymes and receptors, potentially inhibiting their activity. The disulfide bond can undergo redox reactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Disulfanediylbis(N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide): This compound has similar structural features but includes sulfonamide groups, which may confer different chemical and biological properties.
1H-1,2,4-Triazole: A simpler triazole compound that serves as a building block for more complex derivatives.
Propriétés
Numéro CAS |
308363-05-5 |
|---|---|
Formule moléculaire |
C18H16N6S2 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
5-benzyl-3-[(5-benzyl-1H-1,2,4-triazol-3-yl)disulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C18H16N6S2/c1-3-7-13(8-4-1)11-15-19-17(23-21-15)25-26-18-20-16(22-24-18)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,21,23)(H,20,22,24) |
Clé InChI |
ONEHVAQCIDEVQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=NC(=NN2)SSC3=NNC(=N3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


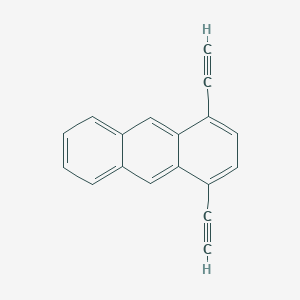
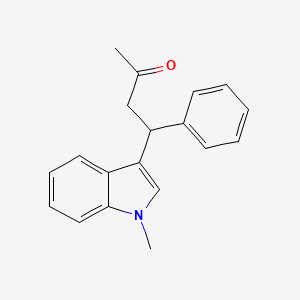
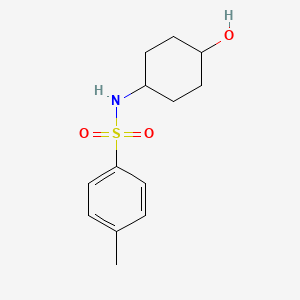
![N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide](/img/structure/B14246049.png)
![3-Diazonio-4-[(3-ethyl-2-methylpentan-3-yl)oxy]-4-oxobut-2-en-2-olate](/img/structure/B14246055.png)
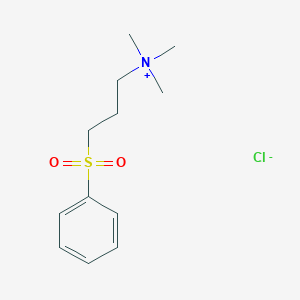
![[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol](/img/structure/B14246064.png)
![2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14246077.png)
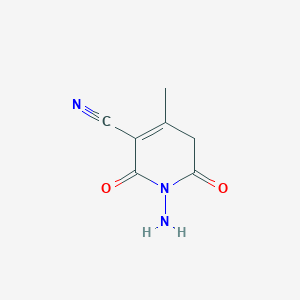
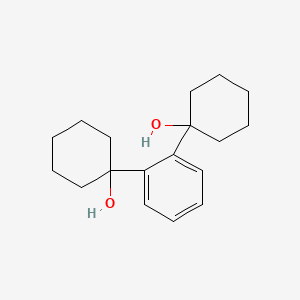
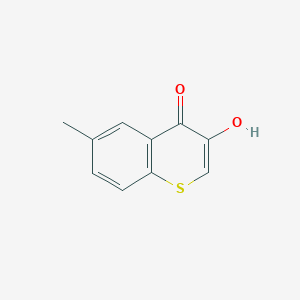
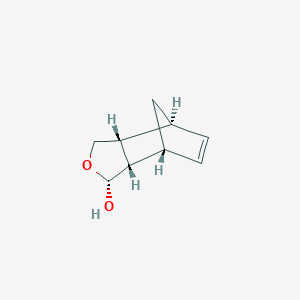
![Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14246106.png)
